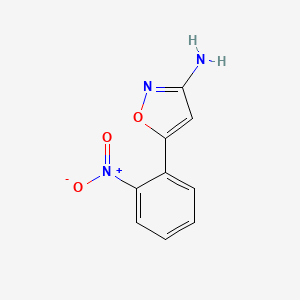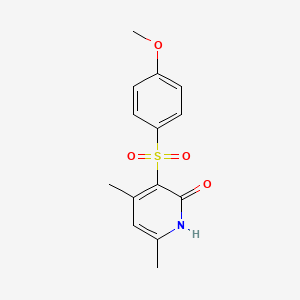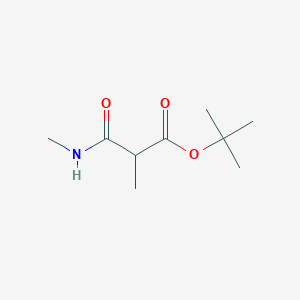
5,6-Dichloro-2-isopropylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-isopropylnicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the chlorination of 2-isopropylnicotinonitrile using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory methods, with additional steps for purification and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-2-isopropylnicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
5,6-Dichloro-2-isopropylnicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nicotinic receptors.
Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloronicotinonitrile: Similar in structure but lacks the isopropyl group, which may affect its reactivity and applications.
5,6-Dichloronicotinic Acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and uses.
Uniqueness
5,6-Dichloro-2-isopropylnicotinonitrile is unique due to its specific substitution pattern and the presence of both chlorine and isopropyl groups. These features confer distinct reactivity and make it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H8Cl2N2 |
|---|---|
Peso molecular |
215.08 g/mol |
Nombre IUPAC |
5,6-dichloro-2-propan-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8Cl2N2/c1-5(2)8-6(4-12)3-7(10)9(11)13-8/h3,5H,1-2H3 |
Clave InChI |
KOIXIODCELPRFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C(C=C1C#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine](/img/structure/B15228865.png)
![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)
![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)

![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)
![(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15228900.png)


